N-[(1R,3S,6S,7S)-4-oxatricyclo[4.2.1.03,7]nonan-2-yl]-N'-phenylpropane-1,3-diamine
Description
The compound "N-[(1R,3S,6S,7S)-4-oxatricyclo[4.2.1.03,7]nonan-2-yl]-N'-phenylpropane-1,3-diamine" is a fascinating molecule that embodies the intricacies of organic chemistry. This compound boasts a unique tricyclic structure fused with a phenylpropane diamine moiety, making it an object of interest in various scientific fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(1R,3S,6S,7S)-4-oxatricyclo[4.2.1.03,7]nonan-2-yl]-N'-phenylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-2-5-14(6-3-1)18-7-4-8-19-16-12-9-13-11-20-17(16)15(13)10-12/h1-3,5-6,12-13,15-19H,4,7-11H2/t12-,13-,15+,16?,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFMLFZQGWKSDH-CVUXHIDLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1COC3C2NCCCNC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]3[C@H]1CO[C@@H]3C2NCCCNC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
Formation of the tricyclic structure: : This step often utilizes a Diels-Alder reaction between a diene and a dienophile under controlled temperature conditions.
Introduction of the amine group: : This is achieved through nucleophilic substitution reactions where the tricyclic structure is reacted with an appropriate amine source.
Attachment of the phenylpropane diamine: : This final step usually involves coupling reactions such as the Buchwald-Hartwig amination, employing catalysts like palladium complexes under inert atmosphere conditions.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems helps in precise addition of reagents, temperature regulation, and efficient stirring, essential for the formation of complex molecules.
Chemical Reactions Analysis
Types of Reactions
This compound is known to undergo various types of chemical reactions, including:
Oxidation: : Under mild conditions, it can be oxidized using reagents like m-chloroperbenzoic acid to yield oxygenated derivatives.
Reduction: : Utilizing hydrogenation catalysts such as palladium on carbon, it can be reduced to amine derivatives.
Substitution: : The compound can participate in nucleophilic substitution reactions where different functional groups can be introduced or exchanged.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents: : m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, copper catalysts.
Major Products Formed
The major products formed from these reactions are:
Oxidation products: : Oxygenated tricyclic amines.
Reduction products: : Simplified amine derivatives.
Substitution products: : Functionalized tricyclic compounds with varied chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing novel materials with enhanced thermal and mechanical properties. It is also utilized in the development of asymmetric synthesis techniques.
Biology
Biologically, it serves as a ligand in enzyme studies, helping to understand the binding interactions and mechanisms of various enzymes.
Medicine
In medicine, it holds potential as a therapeutic agent due to its unique structural features. It is being explored for its antimicrobial and anticancer properties, showing promising activity in preclinical studies.
Industry
Industrially, this compound is used in the manufacturing of high-performance polymers and resins, contributing to the development of advanced materials with specialized applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets and modulating their activity. Its unique tricyclic structure allows it to fit into enzyme active sites, influencing enzymatic reactions. The phenylpropane diamine moiety plays a crucial role in interacting with biological membranes, potentially disrupting microbial cell walls or interfering with cancer cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(1R,3S,6S,7S)-4-oxatricyclo[4.2.1.03,7]nonan-2-yl]-N'-methylpropane-1,3-diamine
N-[(1R,3S,6S,7S)-4-oxatricyclo[4.2.1.03,7]nonan-2-yl]-N'-ethylpropane-1,3-diamine
Uniqueness
The uniqueness of "N-[(1R,3S,6S,7S)-4-oxatricyclo[4.2.1.03,7]nonan-2-yl]-N'-phenylpropane-1,3-diamine" lies in its specific arrangement of atoms that results in distinct chemical reactivity and biological activity. Unlike its methyl or ethyl counterparts, the phenyl group provides enhanced stability and a wider range of interactions, making it a more versatile compound for research and industrial applications.
How’s that for a deep dive? Feel free to prod me for more details or another topic altogether!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
